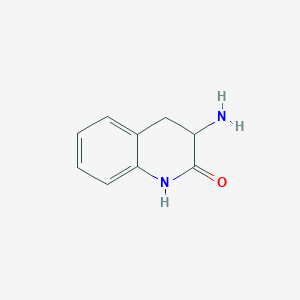

3-amino-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-amino-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZIRVOGVJLJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542306 |

Source

|

| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-17-6 |

Source

|

| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-amino-3,4-dihydroquinolin-2(1H)-one CAS number and properties

CAS Number: 40615-17-6

This technical guide provides an in-depth overview of 3-amino-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, synthesis, and known biological activities, with a focus on its role as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a solid powder with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[1] While comprehensive experimental data is limited, a summary of its key identifiers and computed properties is presented below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 40615-17-6 | Multiple sources |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | 3-amino-3,4-dihydro-1H-quinolin-2-one | |

| Melting Point | 314-317 °C (decomposes) | |

| Purity | Typically >95% | |

| XLogP3 | 0.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 162.079312947 Da | |

| Monoisotopic Mass | 162.079312947 Da | |

| Topological Polar Surface Area | 55.1 Ų | |

| Heavy Atom Count | 12 |

Synthesis

The enantiomerically pure forms of 3-amino-3,4-dihydro-1H-quinolin-2-one, (R)- and (S)-isomers, can be synthesized in high yield and high enantiomeric excess through a process involving asymmetric alkylation followed by reductive cyclization.[2]

Experimental Protocol: Asymmetric Synthesis

A detailed experimental protocol for the synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one is outlined below, based on established methodologies.[2]

Step 1: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

-

To a solution of N-(diphenylmethylene)glycine tert-butyl ester in an appropriate aprotic solvent (e.g., toluene), add a chiral phase-transfer catalyst.

-

Cool the mixture to the desired temperature (e.g., 0 °C or lower).

-

Slowly add a solution of 2-nitrobenzyl bromide to the reaction mixture.

-

Stir the reaction at a controlled temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography.

Step 2: Reductive Cyclization

-

Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Add a reducing agent capable of reducing the nitro group and facilitating cyclization (e.g., iron powder in acetic acid, catalytic hydrogenation with Pd/C, or samarium iodide).

-

Heat the reaction mixture to reflux or stir at room temperature, depending on the chosen reducing agent, until the reaction is complete.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired enantiomer of 3-amino-3,4-dihydro-1H-quinolin-2-one.

References

Physicochemical Properties of 3-amino-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties. A thorough understanding of the physicochemical properties of this core structure is fundamental for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of synthetic methodologies.

Physicochemical Data

The following tables summarize the available quantitative data for this compound. Where experimental data for the specific compound is unavailable, computed values or data for structurally related compounds are provided for reference.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem |

| Molecular Weight | 162.19 g/mol | PubChem[1] |

| XLogP3 | 0.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Polar Surface Area | 55.1 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 12 | PubChem (Computed) |

Table 2: Experimental Physicochemical Properties

| Property | Value | Notes | Source |

| Melting Point | Not available | Data for the parent compound, 3,4-Dihydro-2(1H)-quinolinone, is 165-167 °C. | [2] |

| Boiling Point | Not available | ||

| Solubility | Soluble in DMSO: 125 mg/mL (with ultrasonic and warming to 60°C) | [3] | |

| pKa | Not available |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones

A common synthetic route involves the regioselective palladium-catalyzed intramolecular cyclization of 2-bromophenylalanine derivatives. Another reported method is the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide, followed by reductive cyclization, which provides the (R)- and (S)-enantiomers in high yield and enantiomeric excess.[4]

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of 3-amino-3,4-dihydro-1H-quinolin-2-one.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[1][5][6] A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for formulation and biological testing.

Protocol:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

A measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

-

The mixture is vortexed or agitated for a set period.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at physiological pH.

Protocol (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared.

-

A standardized solution of a strong acid or base is incrementally added to the compound's solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[8][9]

Workflow for Physicochemical Property Determination

Caption: Logical workflow for the determination of key physicochemical properties.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, derivatives of the quinoline and dihydroquinolinone scaffold have shown a wide range of biological activities.[10] These include interactions with various enzymes and receptors, suggesting potential involvement in multiple signaling cascades. For instance, some quinoline derivatives have exhibited anticancer activity, which could be mediated through pathways involved in cell cycle regulation, apoptosis, or angiogenesis. Others have shown antimicrobial or anticonvulsant effects, pointing towards interactions with bacterial enzymes or central nervous system receptors, respectively.

Hypothetical Screening Cascade for a Novel Dihydroquinolinone Derivative

Caption: A potential screening workflow for identifying the biological activity of a new derivative.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their efforts to design and synthesize novel compounds based on this promising scaffold. Further experimental investigation is required to fully characterize this molecule and its derivatives to unlock their full therapeutic potential.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. 3.3. Determination of Experimental logP Values [bio-protocol.org]

- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Conformation of 3-amino-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of various therapeutic agents. Its derivatives have shown potential as enzyme inhibitors, highlighting the importance of a thorough understanding of its structural and conformational properties. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, based on available spectroscopic data and computational studies. Due to the current absence of a publicly available crystal structure, this guide combines experimental observations from related compounds with theoretical modeling to present a robust analysis of its key structural features.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a dihydroquinolinone core with an amino group substituted at the C3 position. The molecule's chemical formula is C₉H₁₀N₂O, and it has a molecular weight of 162.19 g/mol .

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem |

| Molecular Weight | 162.19 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Conformational Analysis

The conformational flexibility of the dihydroquinolinone ring system is a critical determinant of the molecule's biological activity. The puckering of the non-aromatic portion of the ring and the orientation of the amino group at the chiral C3 center are of particular interest.

A Density Functional Theory (DFT) study on the closely related 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one has indicated that isomers with an equatorial amino group are more stable than those with an axial orientation[1]. This preference is attributed to the minimization of steric hindrance. It is highly probable that this compound exhibits a similar conformational preference.

The two primary conformations of the dihydro-pyridinone ring are the sofa and twist-boat conformations. In the absence of experimental crystallographic data, computational modeling suggests a likely equilibrium between these forms, with the sofa conformation, where the C3 and C4 atoms are displaced from the plane of the aromatic ring, being a significant contributor.

Caption: Equilibrium between Sofa and Twist-Boat conformations.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure and for providing insights into the solution-state conformation. Based on data from similar quinolinone derivatives, the following chemical shift ranges can be anticipated:

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 |

| NH (amide) | 8.0 - 9.5 |

| CH (C3) | 3.5 - 4.5 |

| CH₂ (C4) | 2.5 - 3.5 |

| NH₂ | 1.5 - 3.0 (broad) |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C2) | 170 - 180 |

| Aromatic-C | 115 - 140 |

| CH (C3) | 50 - 60 |

| CH₂ (C4) | 30 - 40 |

The coupling constants between the protons on C3 and C4 would be particularly informative for determining the dihedral angle and thus the preferred conformation in solution.

Synthetic Strategies

Several synthetic routes to this compound have been reported in the literature. A common and effective method involves the asymmetric alkylation of an N-protected glycine equivalent followed by a reductive cyclization.

Caption: General synthetic workflow for 3-amino-3,4-dihydro-1H-quinolin-2-one.

Experimental Protocol: Asymmetric Synthesis (General Overview)

A detailed, step-by-step protocol is not available, but the general procedure is as follows:

-

Asymmetric Alkylation: N-(diphenylmethylene)glycine tert-butyl ester is alkylated with 2-nitrobenzyl bromide in the presence of a phase-transfer catalyst and a base. This step establishes the stereochemistry at the C3 position.

-

Reductive Cyclization: The resulting nitro-substituted intermediate undergoes reduction of the nitro group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation. The reduction is followed by spontaneous intramolecular cyclization to form the dihydroquinolinone ring system.

-

Deprotection: The N-diphenylmethylene and tert-butyl ester protecting groups are removed under acidic conditions to yield the final product.

Potential Biological Activity and Signaling Pathways

While the direct biological targets of this compound are not extensively characterized, its derivatives have shown inhibitory activity against several enzymes, suggesting potential avenues of interaction for the parent compound.

Derivatives of this scaffold have been investigated as inhibitors of:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Inhibition of VEGFR2 is a key strategy in anti-angiogenic cancer therapy.

-

Monoamine Oxidase B (MAO-B): MAO-B inhibitors are used in the treatment of Parkinson's disease and depression.

These findings suggest that the this compound core can serve as a pharmacophore that binds to the active sites of these enzymes. The amino group at the C3 position is likely a key interaction point, potentially forming hydrogen bonds with amino acid residues in the enzyme's active site.

Caption: Potential enzyme targets and associated signaling pathways for derivatives.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While a definitive solid-state structure from X-ray crystallography is currently lacking, computational and spectroscopic data from related compounds provide a strong basis for understanding its conformational preferences, with an equatorial orientation of the C3-amino group being favored. The synthetic routes to this compound are well-established, allowing for the generation of derivatives for further biological evaluation. The inhibitory activity of these derivatives against key enzymes such as VEGFR2 and MAO-B underscores the therapeutic potential of this chemical class and warrants further investigation into the specific molecular interactions of the parent compound. Future crystallographic studies would be invaluable in providing a more detailed and accurate picture of its solid-state conformation and intermolecular interactions.

References

IUPAC name and synonyms for 3-amino-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-amino-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, synthetic methodologies, and known biological activities, presenting data in a format accessible to researchers and drug development professionals.

Nomenclature and Identification

The formal IUPAC name for this compound is (3S)-3-amino-3,4-dihydro-1H-quinolin-2-one [1]. It is a derivative of dihydroquinolinone, which is also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ)[2][3].

Synonyms and Identifiers:

-

3(s)-amino-3,4-dihydroquinolin-2(1h)-one[1]

-

PubChem CID: 11147888[1]

-

ChEMBL ID: CHEMBL2047850[1]

-

Other Identifiers: SCHEMBL4805157, BDBM50386313, PD139153[1]

Physicochemical Properties

The key computed physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Exact Mass | 162.079312947 Da | [1] |

| XLogP3-AA (LogP) | 0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

Synthesis and Experimental Protocols

The dihydroquinolin-2(1H)-one (DHQO) skeleton is a significant nitrogen-containing heterocyclic unit found in many bioactive compounds and drugs[7]. Several synthetic strategies have been developed for this class of molecules, including catalytic annulation and intramolecular cyclization[7][8].

A practical and enantioselective synthesis for (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one has been reported, which involves an asymmetric alkylation followed by a reductive cyclization step[9].

-

Asymmetric Alkylation: N-(diphenylmethylene)glycine tert-butyl ester is alkylated with 2-nitrobenzyl bromide. This reaction is typically carried out using a phase transfer catalyst to control the stereochemistry, yielding an enantiomerically enriched intermediate.

-

Reductive Cyclization: The nitro group of the resulting intermediate is reduced, which subsequently undergoes an intramolecular cyclization. This tandem reaction forms the dihydroquinolinone ring system, yielding the final product, (R)- or (S)-3-amino-3,4-dihydro-1H-quinolin-2-one, in high yield and high enantiomeric excess[9].

Biological Activity and Potential Applications

The 3,4-dihydro-2(1H)-quinolinone core structure is present in numerous natural and synthetic compounds that exhibit a wide array of biological effects[2][3]. This scaffold is considered a "privileged" structure in medicinal chemistry due to its recurrence in pharmacologically significant molecules[10].

Derivatives of this core are being investigated for a range of therapeutic applications:

-

Enzyme Inhibition: This compound serves as a versatile building block for synthesizing inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), glycogen phosphorylase, and carbonic anhydrases (hCA IX and hCA XII), the latter being relevant in oncology research[10].

-

Anticancer and Antibiotic Agents: Functionalized DHQOs have been synthesized and applied as anticancer and antibiotic drugs[7].

-

Anticonvulsant Properties: Some derivatives are being explored for their potential anticonvulsant effects through interaction with the GABA-A receptor[10].

-

Norepinephrine Reuptake Inhibition: Certain 1-aryl-3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potent norepinephrine reuptake inhibitors[7].

Given its use as a scaffold for enzyme inhibitors, a general protocol for evaluating a derivative in an in-vitro enzyme inhibition assay is outlined below.

-

Reagent Preparation: Prepare a stock solution of the test compound (a derivative of this compound) in a suitable solvent (e.g., DMSO). Prepare buffer solutions, the target enzyme, and the enzyme's substrate at desired concentrations.

-

Assay Procedure: In a microplate, add the enzyme solution to wells containing serial dilutions of the test compound or a control vehicle. Allow for a pre-incubation period.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: Monitor the reaction progress by measuring the change in a detectable signal (e.g., fluorescence, absorbance) over time. This signal is produced by the conversion of the substrate to a product.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations. Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthetic routes. Its role as a privileged scaffold in medicinal chemistry makes it a key starting point for the development of novel therapeutics, particularly in the areas of enzyme inhibition, oncology, and neurology. The information provided in this guide serves as a foundational resource for researchers engaged in the exploration and utilization of this versatile molecule.

References

- 1. 3(s)-Amino-3,4-dihydroquinolin-2(1h)-one | C9H10N2O | CID 11147888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS:40615-17-6|3-Amino-3,4-dihydro-1H-quinolin-2-one|Tachizaki Biomedical [chemlab-tachizaki.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. 3-Amino-3,4-dihydroquinolin-2(1H)-onehydrochloride | 40615-17-6 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Dihydroquinolinone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound|CAS 40615-17-6 [benchchem.com]

The Dihydroquinolinone Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydroquinolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of dihydroquinolinone scaffolds, their synthetic evolution, and their role in the development of novel therapeutics.

Discovery and History

The history of the dihydroquinolinone scaffold is intrinsically linked to the broader field of quinoline chemistry. While the quinoline ring system was first reported in the 19th century, the specific focus on its partially saturated lactam derivatives, the dihydroquinolinones, emerged later as synthetic methodologies advanced and their therapeutic potential was recognized. One of the foundational methods for constructing the quinoline core is the Skraup synthesis, a historic reaction that has been modified over the years to produce various derivatives, including 1,2-dihydroquinolines.[1] The development of intramolecular cyclization reactions, such as the Friedel-Crafts reaction, provided early pathways to synthesize dihydroquinolin-2(1H)-ones from α,β-unsaturated N-arylamides using Brønsted or Lewis acids.[1]

Synthetic Methodologies

The synthesis of dihydroquinolinone scaffolds has evolved from classical cyclization reactions to modern catalytic and domino processes, enabling greater efficiency, stereocontrol, and molecular diversity.

Classical Cyclization Methods

Early syntheses of 3,4-dihydroquinolin-2(1H)-ones often relied on the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides. This approach typically requires strong acids like sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or Lewis acids such as aluminum chloride (AlCl₃).[1]

Modern Catalytic and Domino Reactions

Recent advancements have focused on developing milder and more efficient synthetic routes. Domino reactions, which involve multiple bond-forming events in a single pot, have emerged as a powerful strategy.[2] These include:

-

Reduction-Cyclization Sequences: These methods may involve the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

-

Michael Addition-SNAr Reactions: This domino approach has been used for the concise preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones.

-

Catalytic Annulation of α,β-Unsaturated N-Arylamides: A variety of catalytic systems have been developed for the synthesis of dihydroquinolin-2(1H)-ones, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization.[1]

Therapeutic Applications and Biological Activity

Dihydroquinolinone derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery programs targeting various diseases.

Alzheimer's Disease

Several dihydroquinolinone derivatives have been investigated as potential treatments for Alzheimer's disease. The therapeutic strategy often involves a multi-target approach, aiming to inhibit key enzymes involved in the disease pathology.

-

Cholinesterase and Monoamine Oxidase Inhibition: Certain 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives have shown potent and balanced inhibition of both acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[2] For instance, compound 3e in one study was identified as a promising lead with IC₅₀ values of 0.28 µM for AChE, 0.91 µM for hMAO-A, and 2.81 µM for hMAO-B.[2]

Diabetic Complications

The enzyme aldose reductase (AKR1B1) is a key target in the management of diabetic complications. Dihydroquinolinone-based compounds have been designed as dual inhibitors of AKR1B1 and reactive oxygen species (ROS).

-

AKR1B1 and ROS Inhibition: Novel series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and shown to be potent and selective inhibitors of AKR1B1. Compound 8a from a particular study exhibited an IC₅₀ value of 0.035 μM against AKR1B1.[3] Some derivatives also displayed strong anti-ROS activity.[3]

Anticancer Activity

The dihydroquinolinone scaffold has been explored for the development of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes in cancer cell signaling.

-

p38 MAP Kinase Inhibition: Both quinolinone and dihydroquinolinone derivatives have been synthesized and evaluated as p38 MAP kinase inhibitors. Modifications at the C-7 position of the dihydroquinolinone core have led to the identification of potent inhibitors in enzyme assays.

Quantitative Data

The following tables summarize key quantitative data for representative dihydroquinolinone derivatives from various studies.

Table 1: Inhibitory Activity of Dihydroquinolinone Derivatives against Alzheimer's Disease-Related Enzymes

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 3e | eeAChE | 0.28 | [2] |

| hAChE | 0.34 | [2] | |

| hMAO-A | 0.91 | [2] | |

| hMAO-B | 2.81 | [2] |

Table 2: Inhibitory Activity of Dihydroquinolinone Derivatives against AKR1B1

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 8a | AKR1B1 | 0.035 | [3] |

Signaling Pathways

AKR1B1/ROS Pathway in Diabetic Complications

Dihydroquinolinone-based inhibitors target the polyol pathway by inhibiting AKR1B1, the rate-limiting enzyme that converts glucose to sorbitol. This inhibition reduces the accumulation of sorbitol and the subsequent generation of reactive oxygen species (ROS), thereby mitigating cellular damage associated with diabetic complications.

Caption: Inhibition of the AKR1B1/ROS pathway by dihydroquinolinone derivatives.

Inhibition of Cholinesterases in Alzheimer's Disease

In the context of Alzheimer's disease, dihydroquinolinone derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is thought to improve cognitive function.

Caption: Mechanism of AChE inhibition by dihydroquinolinone derivatives.

Experimental Protocols

General Procedure for the Synthesis of 7-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one (2a)

This protocol is adapted from the synthesis of intermediates for Alzheimer's disease therapeutics.[2]

Materials:

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq), 1,2-dibromoethane (2.0 eq), and K₂CO₃ (2.0 eq) in DMF is stirred at 80 °C for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

-

The crude product is purified by column chromatography on silica gel to give 7-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one.

In Vitro AKR1B1 Inhibition Assay

This is a general protocol for assessing the inhibitory activity of compounds against AKR1B1.

Materials:

-

Recombinant human AKR1B1

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Sodium phosphate buffer

-

Test compound (dihydroquinolinone derivative)

Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains sodium phosphate buffer, NADPH, DL-glyceraldehyde, and the test compound at various concentrations.

-

The reaction is initiated by the addition of the enzyme AKR1B1.

-

The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Conclusion

The dihydroquinolinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued importance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of dihydroquinolinone chemistry and pharmacology, from its historical roots to its current applications in drug discovery. The provided data, pathways, and protocols serve as a valuable resource for researchers in this exciting field.

References

- 1. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-amino-3,4-dihydroquinolin-2(1H)-one in common lab solvents

An In-depth Technical Guide to the Solubility of 3-amino-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of this compound, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of comprehensive public data, this document focuses on presenting the known quantitative solubility, discussing expected solubility characteristics, and providing a robust experimental protocol for determining solubility in various laboratory solvents. This guide is intended to be a practical resource for researchers working with this and similar chemical entities.

Introduction

This compound is a quinolinone derivative. Compounds within the 3,4-dihydro-2(1H)-quinolinone class have been noted for a diverse range of biological activities, underscoring their potential in drug discovery and development.[1][2] The physicochemical properties of such molecules, particularly their solubility, are critical factors that influence their handling, formulation, and bioavailability. Understanding the solubility of this compound in common laboratory solvents is a fundamental prerequisite for its use in biological assays, chemical reactions, and formulation studies.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| XLogP3 | 0.3 | [3] |

| Melting Point | 314-317 °C (hydrochloride salt, dec.) | |

| Appearance | Solid powder | [4] |

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in peer-reviewed literature. However, data from suppliers provides a key data point for a commonly used aprotic polar solvent.

Quantitative Solubility

The following table summarizes the available quantitative solubility data.

| Solvent | Concentration | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (approx. 770.7 mM) | Requires sonication and heating to 60°C | [4] |

Qualitative Solubility Profile

Based on the chemical structure, which includes a polar amino group and a lactam, as well as a nonpolar bicyclic core, the following qualitative solubility profile can be anticipated:

-

Polar Aprotic Solvents: As evidenced by the data for DMSO, good solubility is expected in other polar aprotic solvents like dimethylformamide (DMF).

-

Polar Protic Solvents:

-

Water: The presence of hydrogen bond donors and acceptors suggests some aqueous solubility, but the hydrophobic bicyclic ring system will likely limit it. Therefore, it is expected to be sparingly soluble in water at neutral pH.

-

Alcohols (Methanol, Ethanol): Solubility is expected to be moderate in lower-chain alcohols, likely greater than in water due to the organic nature of the solvents.

-

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the polar functional groups, the compound is expected to have poor solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following is a detailed experimental protocol based on the widely accepted shake-flask method.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, THF, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of a compound like this compound is a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these logical relationships.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in the public domain, this guide provides the currently available information and a framework for its experimental determination. The high solubility in DMSO with heating suggests its suitability for in vitro screening stock solutions. For other applications, researchers are encouraged to determine solubility in their specific solvent systems using the provided protocol. A thorough understanding of solubility is paramount for the successful progression of this and other promising compounds in the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3(s)-Amino-3,4-dihydroquinolin-2(1h)-one | C9H10N2O | CID 11147888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS:40615-17-6|3-Amino-3,4-dihydro-1H-quinolin-2-one|Tachizaki Biomedical [chemlab-tachizaki.com]

A Technical Guide to the Preliminary Biological Screening of 3-amino-3,4-dihydroquinolin-2(1H)-one

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The derivative, 3-amino-3,4-dihydroquinolin-2(1H)-one, represents a promising starting point for drug discovery campaigns due to its synthetic tractability and potential for interaction with various biological targets.[1] This technical guide provides a comprehensive framework for the preliminary biological screening of this compound, outlining standardized protocols for assessing its cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory activities. The methodologies are presented to guide researchers, scientists, and drug development professionals in generating robust and reproducible preliminary data, which is essential for making informed decisions in the early stages of drug development.

Introduction

The development of novel therapeutic agents is a cornerstone of modern medicine. The quinoline family of compounds has garnered significant attention for its wide range of biological activities.[2] Specifically, the this compound structure is of interest for its potential applications in neuropharmacology and cancer research.[1] A systematic and efficient preliminary biological screening is the first critical step to profile the compound's activity, identify potential therapeutic applications, and uncover any liabilities such as general cytotoxicity. This guide details a multi-tiered screening cascade designed to provide a foundational biological profile of the title compound.

General Screening Workflow

A typical preliminary screening workflow follows a logical progression from broad cytotoxicity assessment to more specific activity-based assays. This hierarchical approach ensures that resources are focused on compounds with a desirable therapeutic window. The general workflow begins with evaluating the compound's effect on cell viability, followed by screens for specific biological activities such as antimicrobial, antioxidant, and specific target-based (e.g., enzyme inhibition) effects.

Caption: General experimental workflow for preliminary biological screening.

In Vitro Cytotoxicity Screening

Cytotoxicity assays are fundamental in the early stages of drug development to identify compounds that are toxic to cells, thereby helping to eliminate candidates with poor safety profiles.[3][4] These assays measure parameters like metabolic activity or membrane integrity to determine the concentration at which a compound causes cell death.[4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6]

-

Cell Seeding : Plate human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.[5][6]

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete growth medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.[5]

-

Treatment : Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48 hours.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity

The results should be summarized in a table, presenting the IC₅₀ values for the compound against various cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | > 100 |

| HeLa | Cervical Cancer | > 100 |

| HEK293 | Normal Kidney | > 100 |

Data are representative and should be replaced with experimental results.

Antimicrobial Screening

Given the prevalence of quinolone structures in synthetic antimicrobial agents, evaluating the compound for antibacterial and antifungal activity is a logical step.[7] The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution

-

Microorganism Preparation : Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase. Adjust the inoculum to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Preparation : Prepare serial two-fold dilutions of the test compound in the broth within a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation : Add the prepared microbial inoculum to each well. Include a positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no inoculum).

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. This compound|CAS 40615-17-6 [benchchem.com]

- 2. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. opentrons.com [opentrons.com]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to 3-amino-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-3,4-dihydroquinolin-2(1H)-one core is a rising star in medicinal chemistry, increasingly recognized as a privileged scaffold. Its inherent structural features, including a rigid bicyclic system, a chiral center, and multiple points for functionalization, make it an ideal starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of this versatile scaffold, covering its synthesis, diverse biological activities, and the structure-activity relationships that govern its potency. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visual representations of relevant signaling pathways to offer a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of the this compound Scaffold

The synthesis of the chiral this compound core can be achieved through several strategic routes. A prominent and effective method involves the asymmetric alkylation of a glycine equivalent followed by a reductive cyclization.[1] This approach allows for the stereocontrolled introduction of the crucial C3-amino group. Another powerful strategy is the use of palladium-catalyzed intramolecular cyclization reactions, such as the Buchwald-Hartwig amination, which efficiently forms the dihydroquinolinone ring system.[2][3]

Experimental Protocol: Asymmetric Synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one[1]

This protocol outlines a common method for the asymmetric synthesis of the title compound, starting from N-(diphenylmethylene)glycine tert-butyl ester and 2-nitrobenzyl bromide.

Step 1: Asymmetric Alkylation

-

To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq.) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.1 eq.) in a suitable solvent (e.g., dichloromethane or toluene) at -60°C, add a solution of 50% aqueous potassium hydroxide.

-

Stir the biphasic mixture vigorously and add 2-nitrobenzyl bromide (1.1 eq.) dropwise over 30 minutes.

-

Continue stirring at -60°C for the time required to achieve complete conversion (typically monitored by TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the alkylated intermediate.

Step 2: Reductive Cyclization

-

Dissolve the alkylated intermediate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, palladium on carbon (10 mol%), and introduce a hydrogen atmosphere (e.g., using a hydrogen balloon).

-

Stir the reaction mixture at room temperature until the reduction of the nitro group and subsequent intramolecular cyclization are complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography to afford the desired enantiomer of 3-amino-3,4-dihydro-1H-quinolin-2-one.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a range of diseases.

Anticancer Activity

A significant area of investigation for this scaffold is in oncology. Derivatives have been shown to target key pathways involved in cancer progression, such as angiogenesis and cell cycle regulation.

VEGFR2 Inhibition: Certain derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

dot

Caption: VEGFR2 Signaling Pathway and Inhibition.

Tubulin Polymerization Inhibition: Other derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

dot

Caption: Inhibition of Tubulin Polymerization.

Quantitative Data: Anticancer Activity

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 4m | VEGFR2 | U138-MG | 4.20 | |

| 4q | VEGFR2 | U138-MG | 8.00 | |

| 4u | VEGFR2 | U87-MG | 7.96 | |

| D13 | Tubulin Polymerization | HeLa | 1.34 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

The this compound scaffold has also given rise to potent antibacterial agents. These compounds often target essential bacterial enzymes that are distinct from their mammalian counterparts, offering a potential for selective toxicity.

DNA Gyrase Inhibition: A key target for many antibacterial quinolone derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair. By inhibiting this enzyme, these compounds can block bacterial proliferation.

dot

Caption: Bacterial DNA Gyrase Inhibition.

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5d | S. aureus | 0.125 - 8 | |

| 5d | E. coli | 0.125 - 8 | |

| 3e | S. aureus | 0.31 | |

| 4e | S. aureus | 0.62 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Neurological Activity

Derivatives of the dihydroquinolinone scaffold have also been explored for their potential in treating neurological disorders. Their ability to interact with central nervous system targets, such as the NMDA receptor, makes them interesting candidates for neuroprotective and anticonvulsant agents.

NMDA Receptor Antagonism: Certain 3-nitro-3,4-dihydro-2(1H)-quinolone derivatives have been shown to act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. However, its overactivation can lead to excitotoxicity and neuronal cell death. By modulating NMDA receptor activity, these compounds may offer therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.

dot

References

Potential Therapeutic Targets for 3-amino-3,4-dihydroquinolin-2(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets for derivatives of the 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold. This versatile chemical structure has shown promise in modulating a range of biological targets implicated in various disease states, including neurological disorders and cancer. This document summarizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Excitatory Amino Acid Receptors: NMDA and AMPA

Derivatives of the 3,4-dihydroquinolin-2(1H)-one core structure have been identified as antagonists of excitatory amino acid receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for fast synaptic transmission in the central nervous system, and their modulation is a key strategy for treating a variety of neurological and psychiatric conditions.

Quantitative Data: Receptor Antagonist Activity

The following table summarizes the inhibitory constants (Kb) and half-maximal inhibitory concentrations (IC50) of select 3-nitro-3,4-dihydro-2(1H)-quinolone derivatives against NMDA and AMPA receptors.

| Compound | Target | Kb (μM) | IC50 (μM) | Reference |

| 4-unsubstituted 3-nitro derivative (21) | NMDA Receptor | 6.7 | - | |

| 4-unsubstituted 3-nitro derivative (21) | AMPA Receptor | 9.2 | - | |

| 3-nitro analogue (4) | Glycine Site (NMDA Receptor) | - | 1.32 | |

| 3-cyano derivative (10) | Glycine Site (NMDA Receptor) | - | 12.0 | |

| Analogues 5-9 | Glycine Site (NMDA Receptor) | - | > 100 |

Experimental Protocols

This protocol is designed to determine the binding affinity of test compounds to the NMDA receptor using a radiolabeled ligand, such as --INVALID-LINK--MK-801, which binds to the channel-blocking site.

Materials:

-

Rat brain membrane homogenates

-

--INVALID-LINK--MK-801 (Radioligand)

-

Glutamate and Glycine (Co-agonists)

-

Test compounds (this compound derivatives)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare rat brain membrane homogenates.

-

In a 96-well plate, add the membrane preparation, --INVALID-LINK--MK-801, glutamate, and glycine.

-

Add varying concentrations of the test compound to competing wells. For non-specific binding control wells, add a high concentration of a known NMDA receptor antagonist.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for the test compounds.

This protocol measures the ability of test compounds to antagonize AMPA receptor function by monitoring changes in intracellular calcium concentration in response to an AMPA receptor agonist.

Materials:

-

Cell line expressing AMPA receptors (e.g., HEK293 cells)

-

AMPA (Agonist)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium)

-

Test compounds

-

Fluorometric imaging plate reader

Procedure:

-

Culture the AMPA receptor-expressing cells in a 96-well plate.

-

Load the cells with a fluorescent calcium indicator dye.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a specific concentration of AMPA.

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.

-

Analyze the data to determine the inhibitory effect of the test compounds on AMPA-induced calcium influx and calculate the IC50 values.

Signaling Pathway

Antagonism of NMDA and AMPA receptors by this compound derivatives can modulate downstream signaling cascades involved in synaptic plasticity and excitotoxicity.

Exploring the Chemical Space of Substituted Dihydroquinolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its synthetic tractability and diverse pharmacological profile make it a fertile ground for the exploration of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the chemical space of substituted dihydroquinolinones, focusing on their synthesis, biological activities, and the underlying mechanisms of action.

Synthetic Strategies for Dihydroquinolinone Scaffolds

The construction of the dihydroquinolinone core can be achieved through a variety of synthetic methodologies, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A prevalent and versatile method for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones involves the catalytic annulation of α,β-unsaturated N-arylamides. This approach encompasses several strategies, including electrophilic cyclization and radical-initiated cyclization, offering access to a wide array of derivatives. For instance, metal-free protocols utilizing oxidants like K₂S₂O₈ can facilitate the tandem cyclization of N-arylcinnamamides with various reagents. Domino reactions, which involve a cascade of intramolecular transformations, provide an efficient means to construct complex dihydroquinolinone structures in a single operation.

Aripiprazole, a prominent drug featuring the dihydroquinolinone core, is synthesized through a multi-step process that includes the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Similarly, the synthesis of Cilostazol, a phosphodiesterase inhibitor, involves the intramolecular Friedel-Crafts cyclization of 3-chloro-N-(4-methoxyphenyl)propanamide to form the dihydrocarbostyril ring system, followed by condensation with a tetrazole-containing side chain.

Biological Activities and Structure-Activity Relationships

Substituted dihydroquinolinones exhibit a broad spectrum of pharmacological activities, a testament to the versatility of this scaffold in interacting with various biological targets. The nature and position of substituents on the dihydroquinolinone ring play a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Numerous dihydroquinolinone derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. The mechanisms underlying their cytotoxic effects often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

One of the critical pathways targeted by anticancer dihydroquinolinones is the PI3K/Akt/mTOR pathway . Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis. For example, certain quinoline-chalcone derivatives have been shown to exhibit potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.

Another important target is the p38 MAP kinase . Dihydroquinolinone-based inhibitors of p38 MAP kinase have been developed, with modifications to the core structure leading to enhanced inhibitory activity.

Table 1: Anticancer Activity of Substituted Dihydroquinolinones

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 | 1.38 | |

| Quinoline-chalcone derivative 12e | HCT-116 | 5.34 | |

| Quinoline-chalcone derivative 12e | MCF-7 | 5.21 | |

| Dihydroquinoline derivative | B16F10 (mouse melanoma) | - | |

| Dihydroquinoline derivative | MDA-MB-231 (breast adenocarcinoma) | - | |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | H460 (lung carcinoma) | 4.9 ± 0.7 | |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | A-431 (skin carcinoma) | 2.0 ± 0.9 | |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | HT-29 (colon adenocarcinoma) | 4.4 ± 1.3 | |

| Dihydropyrimidin-2(1H)-one derivative 1d | U87 (glioblastoma) | 9.72 ± 0.29 | |

| Dihydropyrimidin-2(1H)-one derivative 1h | U87 (glioblastoma) | 9.3 ± 0.81 | |

| Dihydropyrimidin-2(1H)-one derivative 3d | U251 (glioblastoma) | 6.36 ± 0.73 | |

| Dihydropyrimidin-2(1H)-one derivative 3g | U251 (glioblastoma) | 7.32 ± 0.86 |

Phosphodiesterase (PDE) Inhibition

Certain dihydroquinolinone derivatives are potent inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP). Cilostazol, for instance, is a selective inhibitor of phosphodiesterase 3 (PDE3) and is used to treat intermittent claudication. More recently, dihydroquinolin-2(1H)-ones have been identified as highly selective and orally bioavailable phosphodiesterase 5 (PDE5) inhibitors for the potential treatment of pulmonary arterial hypertension, with some compounds exhibiting IC50 values in the low nanomolar range.

Table 2: PDE5 Inhibitory Activity of Dihydroquinolin-2(1H)-ones

| Compound | PDE5A IC50 (nM) | Selectivity over other PDEs | Reference |

| 14b | 3 | >1125-fold |

Receptor Modulation

The dihydroquinolinone scaffold is also found in compounds that modulate the activity of various receptors, including dopamine and vasopressin receptors.

-

Dopamine Receptor Ligands: Aripiprazole is a well-known atypical antipsychotic that acts as a partial agonist at dopamine D2 receptors. Its unique pharmacological profile is attributed to its high binding affinity for D2 receptors (Ki = 0.34 nM). Structure-activity relationship studies have explored modifications of the aripiprazole scaffold to develop new D2 receptor ligands with varying affinities and selectivities.

-

Vasopressin Receptor Antagonists: Dihydroquinolinone derivatives have been developed as potent and selective antagonists of the vasopressin V1 receptor. For example, OPC-21268 is a non-peptide, orally active V1 receptor antagonist with IC50 values in the nanomolar range for V1 receptors in rat liver and kidney membranes.

Table 3: Receptor Binding Affinity of Dihydroquinolinone Derivatives

| Compound | Receptor | Ki (nM) or IC50 | Reference |

| Aripiprazole | Dopamine D2 | Ki = 0.34 nM | |

| Compound 6 | Dopamine D2 | Ki < 0.3 nM | |

| Compound 7 | Dopamine D2 | Ki < 0.3 nM | |

| OPC-21268 | Vasopressin V1 (rat liver) | IC50 = 4 x 10⁻⁸ M | |

| OPC-21268 | Vasopressin V1 (rat kidney) | IC50 = 1.5 x 10⁻⁸ M |

Norepinephrine Reuptake Inhibition

1-Aryl-3,4-dihydro-1H-quinolin-2-one derivatives have been identified as a novel class of potent and selective norepinephrine reuptake inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of substituted dihydroquinolinones.

General Synthetic Procedure for Dihydroquinolinones

The following is a representative procedure for the synthesis of a 3,4-disubstituted dihydroquinolin-2(1H)-one via a metal-free tandem cyclization:

-

To a solution of N-arylcinnamamide (1.0 mmol) and the desired coupling partner (e.g., a β-ketoester, 2.0 mmol) in a suitable solvent system (e.g., MeCN/H₂O), add an oxidant (e.g., K₂S₂O₈, 3.0 mmol).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted dihydroquinolinone.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test dihydroquinolinone derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: In a 96-well plate, combine the p38 MAP kinase enzyme, a specific substrate (e.g., ATF2), and the test dihydroquinolinone inhibitor at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P).

-

Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

-

Washing: Wash the membrane to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dopamine for D2 receptors) and varying concentrations of the unlabeled test dihydroquinolinone derivative.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Chemical and Biological Space

Diagrams are essential tools for visualizing complex relationships in drug discovery. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key signaling pathways and experimental workflows relevant to the study of dihydroquinolinones.

Signaling Pathways

This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dihydroquinolinones.

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to a variety of cellular responses.

Caption: The p38 MAPK signaling pathway and inhibition by dihydroquinolinone derivatives.

Experimental Workflows

This workflow outlines the typical steps involved in screening dihydroquinolinone derivatives for anticancer activity.

Caption: A typical workflow for the screening and evaluation of anticancer dihydroquinolinones.

This workflow illustrates the process of determining the binding affinity of dihydroquinolinone derivatives to a specific receptor.

Caption: Workflow for determining the receptor binding affinity of dihydroquinolinone derivatives.

Conclusion

The dihydroquinolinone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its rich chemical space, accessible through a variety of synthetic routes, allows for the fine-tuning of pharmacological properties to target a wide range of biological processes. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals, facilitating the exploration and exploitation of this privileged heterocyclic core for the discovery of next-generation medicines.

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of 3-Amino-3,4-dihydroquinolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative experimental protocol for the synthesis of 3-amino-3,4-dihydroquinolin-2-ones via a palladium-catalyzed intramolecular C-N bond formation. This methodology, primarily based on the principles of the Buchwald-Hartwig amination, offers an efficient route to this valuable heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery.

Introduction